

Application Notes and Protocols: Anticancer Activity of Benzothiazole Derivatives

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Compound of Interest

Compound Name: *Benzo[d][1,2,3]thiadiazol-6-amine*

Cat. No.: *B1322888*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Benzothiazole (BTA) is a privileged heterocyclic scaffold that is a core component in a wide range of biologically active compounds.^{[1][2][3]} Its derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.^{[1][2][3]} In oncology, benzothiazole derivatives have shown potent activity against various cancer cell lines, operating through diverse mechanisms of action such as the inhibition of key enzymes like tyrosine kinases and carbonic anhydrases, induction of apoptosis, and cell cycle arrest.^{[3][4]}

This document provides an overview of the anticancer activity of this class of compounds, with a focus on quantitative data from cytotoxicity assays and detailed protocols for their evaluation. While the initial topic of interest was the specific subclass of Benzo[d]thiadiazol-6-amine, the available literature provides broader data on various potent benzothiazole derivatives. The principles and protocols outlined herein are directly applicable to the screening and mechanistic study of any novel benzothiazole analog.

Quantitative Data Summary: Cytotoxicity of Benzothiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against various human cancer cell lines. The data is primarily presented as IC₅₀

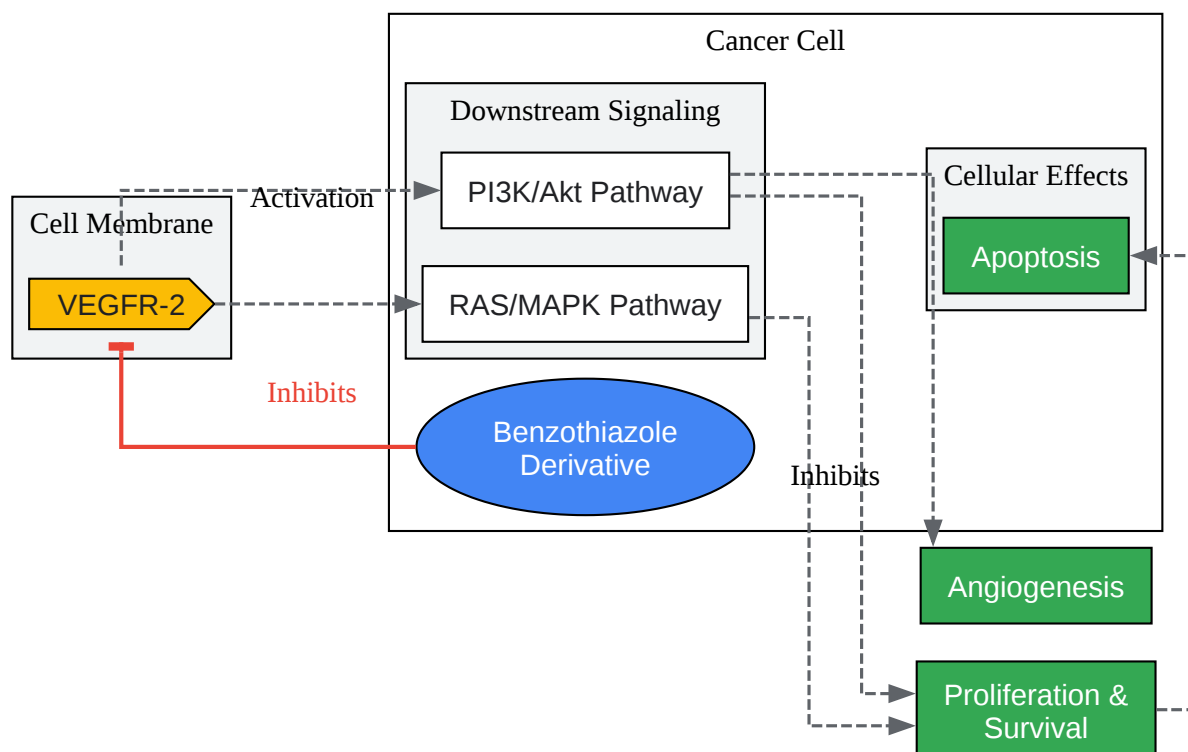
(half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values, which are standard measures of a compound's potency.

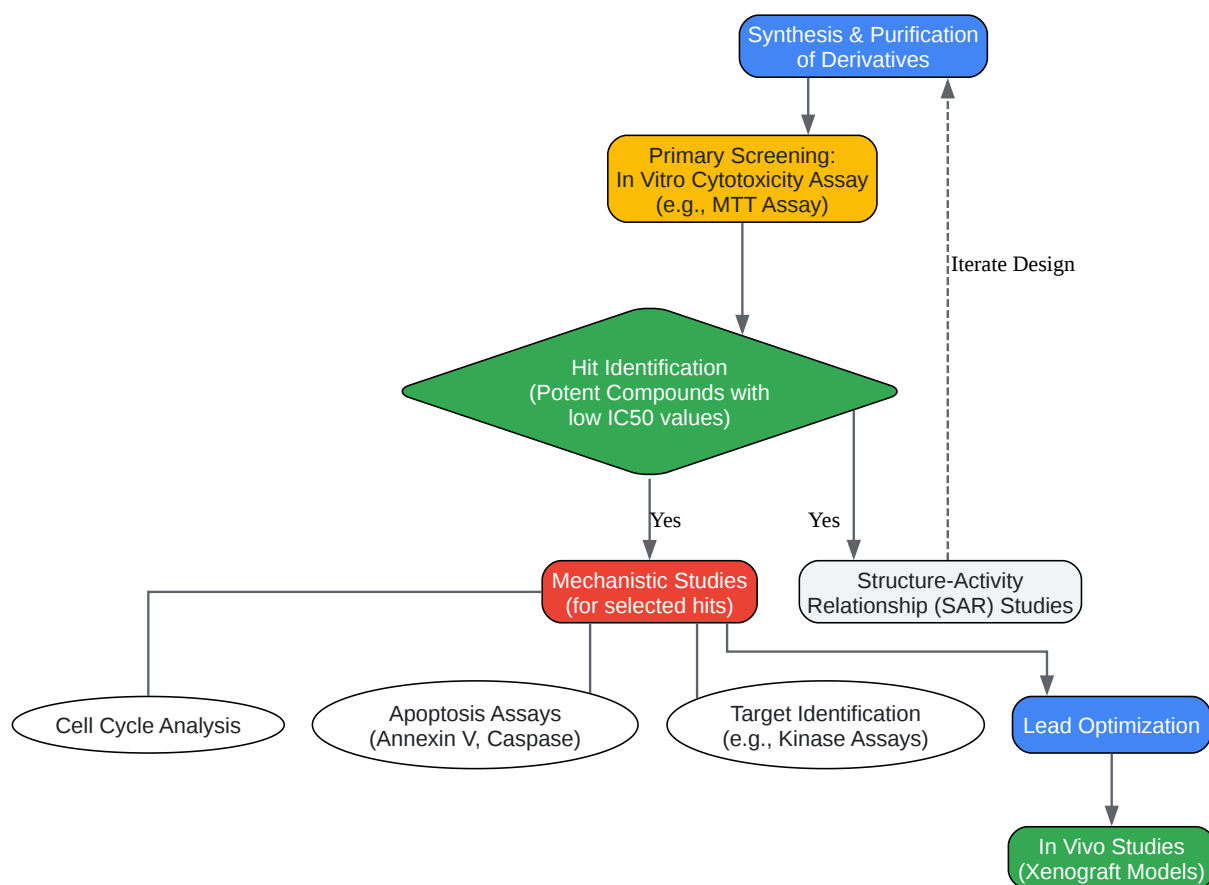
Derivative / Compound	Cancer Cell Line(s)	Activity (IC ₅₀ / GI ₅₀)	Reference
Compound 4a (Thiazolidine-2,4-dione hybrid)	HCT-116 (Colon)	5.61 μ M	
HEPG-2 (Liver)	7.92 μ M	[5]	
MCF-7 (Breast)	3.84 μ M	[5]	
Compound 4e (Thiazolidine-2,4-dione hybrid)	MCF-7 (Breast)	6.11 μ M	[5]
Compound 8a (Cyanothiouracil hybrid)	HCT-116 (Colon)	13.89 μ M	[5]
HEPG-2 (Liver)	18.10 μ M	[5]	
MCF-7 (Breast)	10.86 μ M	[5]	
Compound 11 (Hydrazine derivative)	HeLa (Cervical)	2.41 μ M	[6]
COS-7 (Kidney)	4.31 μ M	[6]	
Compound 40 (Sulphonamide derivative)	MCF-7 (Breast)	34.5 μ M	[6]
HeLa (Cervical)	44.15 μ M	[6]	
MG63 (Osteosarcoma)	36.1 μ M	[6]	
Compound 51 (Dichlorophenyl derivative)	HOP-92 (Non-small cell lung)	71.8 nM	[6]

Compound 65			
(Carbohydrazide derivative)	PC-3 (Prostate)	19.9 µg/mL	[6]
LNCaP (Prostate)	11.2 µg/mL	[6][7]	

Mechanism of Action & Signaling Pathways

Benzothiazole derivatives exert their anticancer effects by modulating various cellular signaling pathways. A key mechanism for some hybrids is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical receptor tyrosine kinase involved in tumor angiogenesis.[5] Inhibition of VEGFR-2 blocks downstream signaling cascades, leading to reduced cell proliferation, migration, and survival. Other reported mechanisms include the induction of apoptosis through mitochondrial-dependent pathways, often involving the activation of p53.[4][8]





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